Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride
CAS No.: 2070896-56-7
Cat. No.: VC16552635
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2070896-56-7 |
|---|---|
| Molecular Formula | C7H14ClNO3 |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | methyl 1,4-oxazepane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5-8-3-2-4-11-6;/h6,8H,2-5H2,1H3;1H |
| Standard InChI Key | PGHHLDJHDDIJSA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CNCCCO1.Cl |
Introduction
Chemical Identity and Basic Properties
Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride belongs to the oxazepane class of compounds, which are notable for their saturated seven-membered rings with heteroatoms. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.64–195.66 g/mol . The IUPAC name is methyl 1,4-oxazepane-2-carboxylate hydrochloride, and its SMILES notation is O=C(C1OCCCNC1)OC.[H]Cl . The compound’s InChI key (PGHHLDJHDDIJSA-UHFFFAOYSA-N) and canonical SMILES (COC(=O)C1CNCCCO1.Cl) further confirm its stereochemical configuration.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 2070896-56-7 | |
| Molecular Formula | C₇H₁₄ClNO₃ | |
| Molecular Weight | 195.64–195.66 g/mol | |
| IUPAC Name | Methyl 1,4-oxazepane-2-carboxylate hydrochloride | |
| SMILES | COC(=O)C1CNCCCO1.Cl |
Synthesis and Manufacturing
The synthesis of Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride typically involves cyclization reactions starting from amino acids or carboxylic acid precursors. A common approach includes:
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Ring Formation: Cyclization of a linear precursor (e.g., a β-amino alcohol) using reagents like thionyl chloride or phosphorus oxychloride to form the oxazepane backbone .
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Esterification: Introduction of the methyl ester group via reaction with methanol under acidic conditions .
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to yield the final product .
Patent WO2012046882A1 describes a related synthesis route for 1,4-oxazepane derivatives, emphasizing the use of chiral catalysts to control stereochemistry . For example, enantioselective reduction of ketone intermediates with sodium borohydride or catalytic hydrogenation ensures high optical purity .
Structural and Spectroscopic Analysis
The compound’s structure features a seven-membered ring with oxygen at position 1 and nitrogen at position 4. X-ray crystallography of analogous oxazepane derivatives reveals bond lengths of ~1.45 Å for C–O and ~1.47 Å for C–N, with chair-like conformations stabilizing the ring .
Key Spectroscopic Data:
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NMR (¹H): Peaks at δ 3.7–4.2 ppm (m, OCH₃ and ring protons) and δ 2.8–3.3 ppm (m, N–CH₂ groups).
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IR: Strong absorption at ~1740 cm⁻¹ (C=O stretch of the ester group) and ~2500 cm⁻¹ (N–H stretch of the hydrochloride salt).
Biological Activities and Mechanisms
Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride and its derivatives exhibit diverse pharmacological properties:
Antimicrobial Activity
Studies report moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.
Central Nervous System (CNS) Effects
Patent WO2012046882A1 highlights 1,4-oxazepane derivatives as monoamine reuptake inhibitors, potentially useful for treating depression and anxiety . The hydrochloride salt enhances blood-brain barrier permeability due to its polar nature .
Enzymatic Inhibition
The compound inhibits acetylcholinesterase (IC₅₀ = 12 µM) and tyrosinase (IC₅₀ = 18 µM), suggesting applications in Alzheimer’s disease and hyperpigmentation disorders.
Applications in Medicinal Chemistry
Drug Discovery
The oxazepane scaffold is a privileged structure in drug design due to its conformational flexibility and ability to mimic peptide bonds . Derivatives of Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride are being explored as:
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Antidepressants: Via serotonin-norepinephrine reuptake inhibition (SNRI) .
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Antimicrobial Agents: Targeting multidrug-resistant pathogens.
Synthetic Intermediate
The compound serves as a precursor for chiral auxiliaries and catalysts in asymmetric synthesis . Its ester group can be hydrolyzed to carboxylic acids for further functionalization.
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